
3-(Chloromethyl)phenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)phenyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl ring substituted with a chloromethyl group and a propanoate ester group. Its structure can be represented as C({10})H({11})ClO(_{2}).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl propanoate typically involves the esterification of 3-(Chloromethyl)phenol with propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{3-(Chloromethyl)phenol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(Chloromethyl)phenyl propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)), resulting in the formation of alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH(^-)), amines (NH(_2)R), and thiols (SHR), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO(_4), CrO(_3), H(_2)O, acidic or basic conditions.
Reduction: LiAlH(_4), dry ether, low temperatures.
Substitution: NaOH, NH(_2)R, SHR, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, amine derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)phenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)phenyl propanoate largely depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active phenol and propanoic acid. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied for their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the chloromethyl group, used in flavorings.
Uniqueness
3-(Chloromethyl)phenyl propanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other esters. This functional group allows for a wider range of chemical modifications and applications, particularly in the synthesis of more complex molecules and in biochemical studies.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
[3-(chloromethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
FMWZTRAMXVTDMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=CC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)
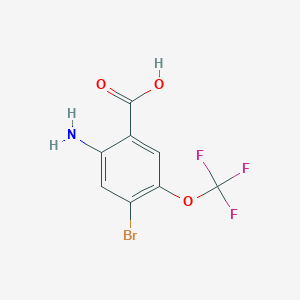
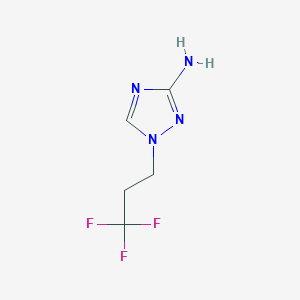
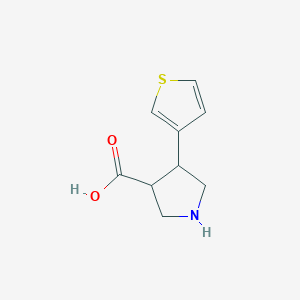
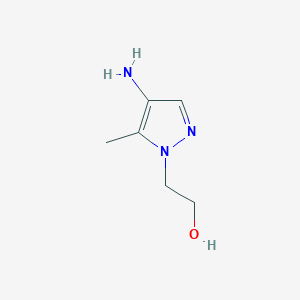

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
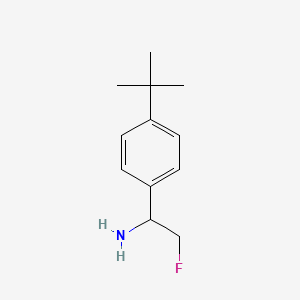
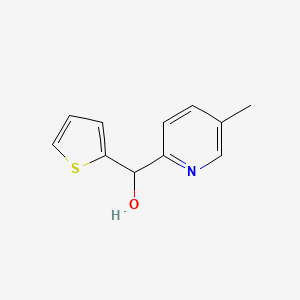
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
